(1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Alzheimer's disease Butyrylcholinesterase inhibition Indolylpiperidine scaffold

Procure this exclusive indolylpiperidine scaffold to access a structurally differentiated chemical space for CNS and immuno-oncology research. The 4-(pyridin-2-yloxy)piperidine motif introduces a unique hydrogen-bond acceptor and metal-coordination site, absent from standard benzyl-piperidine series. Use as a critical SAR probe to deconvolute selectivity vs. BuChE/AChE or to generate novel composition-of-matter claims beyond existing TLR7/8/9 inhibitor patents. Ideal for PAMPA, MDCK-MDR1, and in vitro ADME panels.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 1448124-31-9
Cat. No. B2729930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
CAS1448124-31-9
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C19H19N3O2/c23-19(15-4-5-17-14(13-15)6-10-20-17)22-11-7-16(8-12-22)24-18-3-1-2-9-21-18/h1-6,9-10,13,16,20H,7-8,11-12H2
InChIKeyWWMXWRODKCSYPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (1H-Indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (CAS 1448124-31-9) – What Buyers Need to Know Before Sourcing


(1H-Indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (CAS 1448124-31-9) is a synthetic heterocyclic compound that incorporates an indole-5-carbonyl group linked to a 4-(pyridin-2-yloxy)piperidine moiety. This hybrid scaffold combines a privileged indole pharmacophore with a piperidine ring bearing a pyridyl ether substituent, a structural arrangement that places it within the broader class of indolylpiperidines investigated for CNS-targeted and anti-neurodegenerative applications [1][2]. Unlike common indolylpiperidines that feature benzyl or alkyl substituents on the piperidine nitrogen, the pyridin-2-yloxy appendage introduces an additional hydrogen-bond acceptor and potential metal-coordination site, which may alter target selectivity and physicochemical properties. However, no dedicated primary research paper, patent, or authoritative database entry with quantitative biological data for this exact compound was identified in the accessible scientific literature as of the knowledge cutoff date.

Why Generic Substitution of (1H-Indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone Is Not Advisable


The (1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone scaffold cannot be interchanged with common indolylpiperidine analogs because the 4-(pyridin-2-yloxy) substituent on the piperidine ring is structurally distinct from the benzyl-piperidine or alkyl-piperidine motifs found in the majority of published indolylpiperidine cholinesterase inhibitors [1]. In the broader patent landscape of pyridyl-substituted indole compounds, the precise attachment point (indole C-5 vs C-2 vs C-3) and the nature of the pyridyl-oxy linker have been shown to govern pharmacological activity at specific receptor subtypes, including Toll-like receptors (TLR7/8/9) and complement factor B [2]. Without matched experimental data linking this exact substitution pattern to a specific biological readout, substituting alternative indolylpiperidines would introduce unknown changes in target engagement, selectivity, and pharmacokinetics.

Quantitative Evidence Guide: (1H-Indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone Proof Points for Procurement Decisions


Structural Differentiation from NP61/Donepezil Hybrid Indolylpiperidines

The target compound differs from the indolylpiperidine series reported by Chierrito et al. (2018) in that it carries a 4-(pyridin-2-yloxy) substituent on the piperidine ring rather than the benzyl-piperidine moiety of NP61-donepezil hybrids [1]. In that series, the most potent butyrylcholinesterase (hBuChE) inhibitor, compound 8b (N-benzylpiperidine-indole hybrid), exhibited an IC50 of 0.57 μM. The target compound's pyridin-2-yloxy group introduces a heteroaryl ether at the piperidine 4-position, which is absent in all 24 compounds of the published series. No head-to-head data exist to quantify the impact of this substitution on hBuChE potency relative to the benzyl-piperidine comparator.

Alzheimer's disease Butyrylcholinesterase inhibition Indolylpiperidine scaffold

Indole C-5 vs C-2 Attachment Point and TLR7/8/9 Inhibitor Patent Landscape

The target compound's indole-5-carbonyl attachment distinguishes it from indole-2-carbonyl-piperidine derivatives claimed as V1a receptor antagonists and from indole-3-linked piperidines described in serotonin receptor patents [1]. In the patent family covering pyridyl-substituted indole compounds (US10660877B2), TLR7/8/9 inhibitory activity is associated with specific indole substitution patterns. Representative compound examples in this patent achieved TLR9 IC50 values below 100 nM when the pyridyl group is directly attached to the indole core, but the target compound's pyridyl-oxy-piperidine linkage via a carbonyl spacer to indole C-5 represents a distinct topology not directly exemplified in the patent claims.

TLR7/8/9 inhibition Autoimmune disease Indole substitution position

Physicochemical Property Differentiation: Pyridyl-Ether vs Alkyl-Piperidine Scaffolds

The introduction of the pyridin-2-yloxy group increases the compound's heteroatom count (N3O2) relative to simpler indolylpiperidines, predicted to reduce logP by approximately 0.5–1.5 log units compared to N-benzyl or N-alkyl piperidine analogs, based on fragment-based calculations [1][2]. The basic pyridine nitrogen (calculated pKa ~4.5–5.0) remains largely unprotonated at physiological pH, potentially enhancing passive membrane permeability relative to more basic piperidine-only analogs. However, no experimentally determined logP, aqueous solubility, or permeability data for this specific compound were found in the accessible literature.

Physicochemical properties Lipophilicity Solubility

Where (1H-Indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone Fits Best: Application Scenarios for Procurement Justification


Exploratory SAR Studies on the Piperidine 4-Position in Indolylpiperidine Cholinesterase Inhibitors

The pyridin-2-yloxy substituent at the piperidine 4-position is absent from all published indolylpiperidine butyrylcholinesterase inhibitor series [1]. Researchers seeking to probe whether a heteroaryl ether at this position can recapitulate or surpass the potency of benzyl-piperidine analogs (IC50 ~0.57 μM for compound 8b) may use this compound as a key SAR probe. Its distinct H-bonding and metal-coordination potential from the pyridyl group could modulate the 'chameleon-like' conformational behavior observed in this chemotype, potentially altering BuChE vs AChE selectivity in ways not accessible with benzyl-substituted comparators.

Generation of Novel Indole-Piperidine Intellectual Property Around TLR and Complement Pathways

The compound's indole-5-carbonyl-piperidine-4-(O-pyridin-2-yl) topology lies outside the exemplified chemical space of patents claiming pyridyl-indole TLR7/8/9 inhibitors (e.g., US10660877B2) [2]. Organizations pursuing freedom-to-operate in the autoimmune or innate immunity space can use this scaffold as a core starting point for derivatization, potentially generating composition-of-matter claims for novel series that retain TLR-modulatory activity while avoiding existing patent claims. The carbonyl spacer and ether linkage provide two additional synthetic handles for further optimization not available in directly linked pyridyl-indole series.

Physicochemical Probe for Assessing Pyridyl-Ether Effects on CNS Penetration in Indole-Based Series

The predicted reduction in logP and lower basicity of the pyridine ring relative to piperidine-only analogs make this compound a useful tool for investigating how ether-linked heteroaryl groups influence CNS MPO scores and brain penetration in indole-containing series. Procurement for parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 transwell studies, alongside matched benzyl-piperidine and alkyl-piperidine indole analogs, would allow systematic deconvolution of the pyridyl-oxy group's contribution to permeability and efflux liability [3].

Quote Request

Request a Quote for (1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.